

Application Notes and Protocols for Ion-Exchange Chromatography in Zirconium-90 Purification

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Zirconium-90

Cat. No.: B080107

[Get Quote](#)

Introduction

Zirconium-90 (^{90}Zr) is a stable isotope of zirconium with significant applications in nuclear medicine, particularly as a target material for the production of medically relevant radioisotopes such as Yttrium-90 and Niobium-90.^{[1][2]} The purity of ^{90}Zr is paramount to ensure the quality and safety of the resulting radiopharmaceuticals. Ion-exchange chromatography is a robust and widely employed technique for the purification of zirconium isotopes, offering high selectivity and efficiency in removing various elemental and isotopic impurities.^{[3][4]}

These application notes provide detailed protocols for the purification of **Zirconium-90** using ion-exchange chromatography, tailored for researchers, scientists, and professionals in drug development. The methodologies described are based on established separation strategies for zirconium and related elements.

Principle of Separation

Ion-exchange chromatography separates ions and polar molecules based on their affinity to the ion exchanger.^[5] The process involves the reversible exchange of ions between a charged stationary phase (the resin) and a liquid mobile phase (the eluent).^[5] By carefully selecting the type of resin and the composition of the eluent, it is possible to selectively retain impurities on the column while allowing the purified **Zirconium-90** to be collected. Zirconium compounds exhibit both anion and cation exchange properties depending on the pH of the medium.^[3]

Experimental Protocols

Protocol 1: Purification of Zirconium-90 from Niobium and other Metallic Impurities using Anion-Exchange Chromatography

This protocol is adapted from methods developed for the separation of niobium from zirconium targets, which can be effectively reversed to purify the zirconium fraction.[\[6\]](#)[\[7\]](#)

Objective: To remove Niobium (Nb) and other metallic impurities from a **Zirconium-90** solution.

Materials:

- Ion-Exchange Resin: AG® 1-X8 or Dowex® 1-X8 anion-exchange resin (100-200 mesh).
- Reagents:
 - Hydrochloric acid (HCl), concentrated
 - Hydrogen peroxide (H₂O₂), 30%
 - Nitric acid (HNO₃), concentrated
 - Hydrofluoric acid (HF), concentrated (handle with extreme care)
 - Ultrapure water
- Equipment:
 - Chromatography column
 - Peristaltic pump
 - Fraction collector
 - ICP-MS or gamma spectrometer for analysis

Procedure:

- Sample Preparation:
 - Dissolve the irradiated **Zirconium-90** target or **Zirconium-90** containing material in a mixture of nitric acid and a minimal amount of hydrofluoric acid.[8]
 - Carefully evaporate the solution to near dryness to remove excess acids.
 - Reconstitute the residue in the loading solution, for example, 9M HCl.
- Column Preparation:
 - Prepare a slurry of the anion-exchange resin in 9M HCl.
 - Pack the chromatography column with the resin slurry to the desired bed height.
 - Equilibrate the column by passing 3-5 column volumes of 9M HCl through it at a controlled flow rate.
- Loading:
 - Load the prepared **Zirconium-90** sample onto the equilibrated column. In high concentrations of HCl, many metal impurities, including Niobium, will form anionic complexes and bind to the resin. Zirconium has a lower affinity for the anion exchanger under these conditions.
- Elution:
 - Wash Step (Impurity Removal): Wash the column with several column volumes of 9M HCl to elute the **Zirconium-90**. Collect the eluate containing the purified ^{90}Zr .
 - Stripping Step (Optional): To remove the bound impurities from the resin for other purposes or for resin regeneration, elute with a different solution. For instance, Niobium can be eluted with a mixture of HCl and H_2O_2 or a lower concentration of HCl.[6][7]
- Analysis:
 - Analyze the collected fractions using ICP-MS to determine the concentration of **Zirconium-90** and any remaining impurities. Gamma spectroscopy can be used to assess

radionuclidic purity if radioactive isotopes were present.

Protocol 2: Purification of Zirconium-90 from Hafnium using Cation-Exchange Chromatography

Hafnium is a common impurity in zirconium and its removal is crucial for nuclear applications. [9] This protocol is based on the separation of these two chemically similar elements.

Objective: To separate Hafnium (Hf) from a **Zirconium-90** solution.

Materials:

- Ion-Exchange Resin: Dowex® 50W-X8 cation-exchange resin.
- Reagents:
 - Sulfuric acid (H_2SO_4), concentrated
 - Ultrapure water
- Equipment:
 - Chromatography column
 - Peristaltic pump
 - Fraction collector
 - ICP-MS for analysis

Procedure:

- Sample Preparation:
 - Dissolve the **Zirconium-90** material containing hafnium impurity in an appropriate acid and prepare a solution in dilute sulfuric acid (e.g., 0.2 M H_2SO_4).
- Column Preparation:

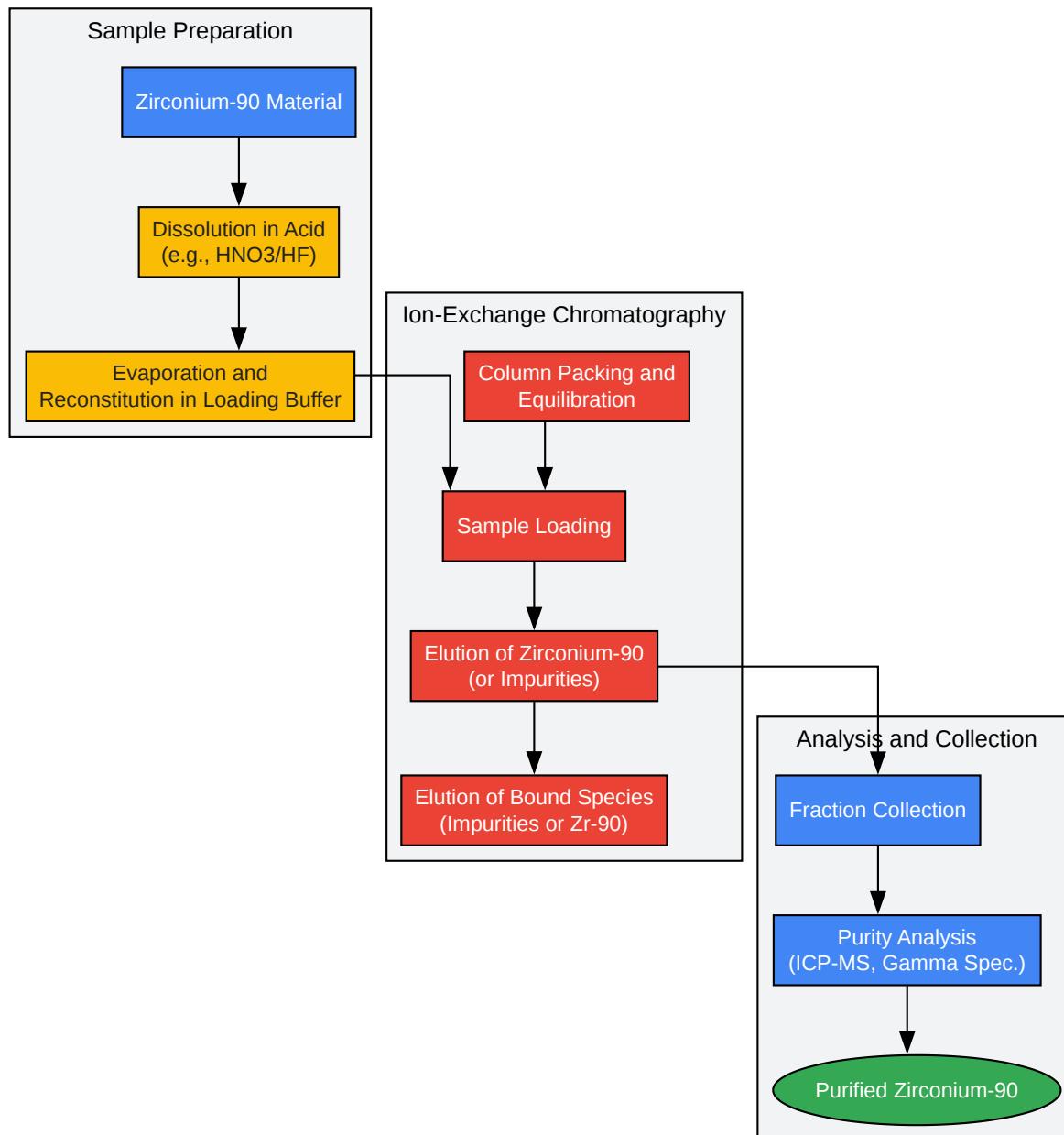
- Prepare a slurry of the cation-exchange resin in ultrapure water.
- Pack the chromatography column with the resin slurry.
- Equilibrate the column by passing several column volumes of 0.2 M H₂SO₄ through it.
- Loading:
 - Load the prepared **Zirconium-90** sample onto the equilibrated column. Both Zr and Hf will bind to the cation-exchange resin.
- Elution:
 - Hafnium Elution: Elute the column with a dilute sulfuric acid solution (e.g., 0.5 M H₂SO₄). Hafnium has a lower affinity for the resin in this medium and will elute first.
 - Zirconium Elution: After the hafnium has been eluted, increase the concentration of the sulfuric acid (e.g., 1.0 M H₂SO₄) to elute the purified **Zirconium-90**.[\[10\]](#)
- Analysis:
 - Analyze the collected fractions using ICP-MS to determine the concentrations of zirconium and hafnium and to assess the separation efficiency.

Data Presentation

The following tables summarize typical quantitative data obtained during the purification of zirconium and related elements using ion-exchange chromatography.

Table 1: Performance of Anion-Exchange Chromatography for Niobium Removal from Zirconium.

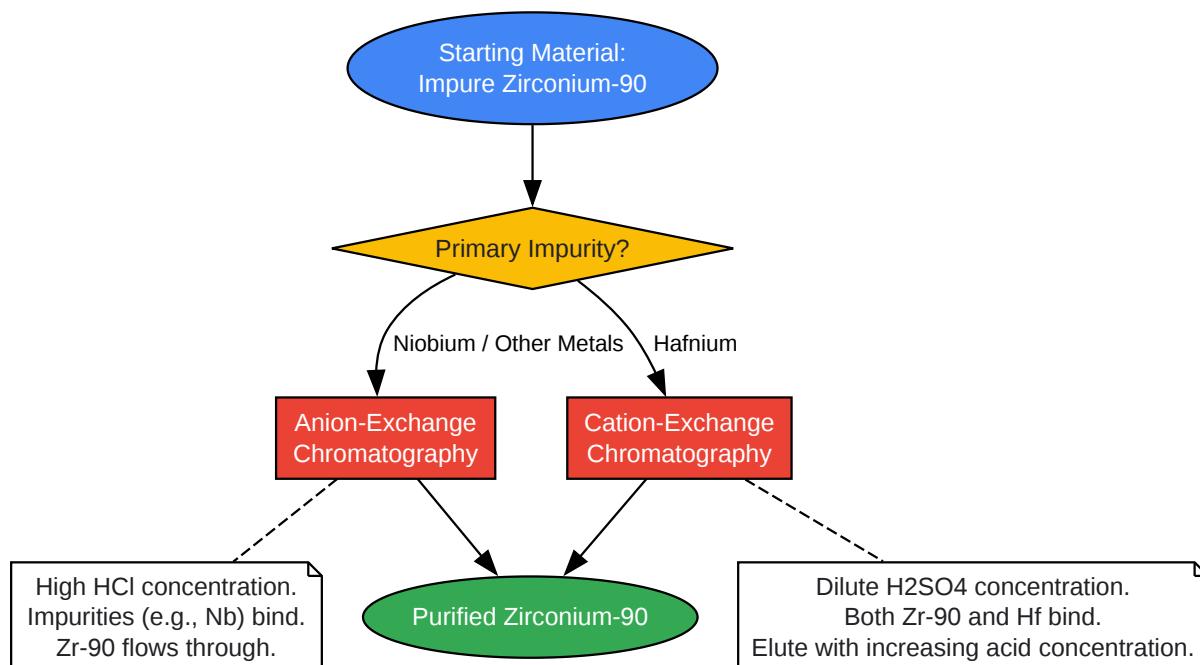
Parameter	Resin Type	Eluent for Nb	Recovery of Nb	Decontamination Factor of Zr	Reference
Separation Yield	AG® 1-X8	6 M HCl / 1% H ₂ O ₂	>99%	0.97 x 10 ⁵	[7]
Final Recovery	AG® 1-X8 + UTEVA	1 M Oxalic Acid	>95%	3.36 x 10 ⁸	[7]
Automated System	AG® 1-X8 + UTEVA	1 M Oxalic Acid	~90%	-	[7]


Table 2: Cation-Exchange Resin Capacities for Zirconium and Hafnium.

Resin Type	Zirconium Max. Loading (mmol/g)	Hafnium Max. Loading (mmol/g)	Reference
Dowex 50WX4 50	2.21	0.18	[9]
Dowex 50WX8 50	1.89	0.13	[9]
Amberlite IR-120	1.64	0.12	[9]

Visualizations

Experimental Workflow


The following diagram illustrates the general workflow for the purification of **Zirconium-90** using ion-exchange chromatography.

[Click to download full resolution via product page](#)

Caption: Workflow for **Zirconium-90** purification.

Logical Relationship of Separation

The following diagram illustrates the decision-making process for selecting a purification strategy based on the primary impurity.

[Click to download full resolution via product page](#)

Caption: Separation strategy selection logic.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemmethod.com [chemmethod.com]
- 2. Isotopes of zirconium - Wikipedia [en.wikipedia.org]

- 3. elar.urfu.ru [elar.urfu.ru]
- 4. pubs.acs.org [pubs.acs.org]
- 5. harvardapparatus.com [harvardapparatus.com]
- 6. researchgate.net [researchgate.net]
- 7. download.uni-mainz.de [download.uni-mainz.de]
- 8. ntrs.nasa.gov [ntrs.nasa.gov]
- 9. inis.iaea.org [inis.iaea.org]
- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Ion-Exchange Chromatography in Zirconium-90 Purification]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b080107#ion-exchange-chromatography-for-zirconium-90-purification>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com